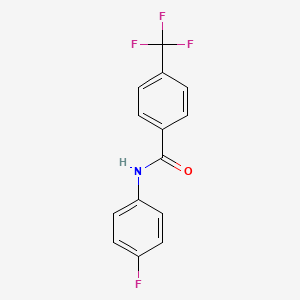

N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide

Vue d'ensemble

Description

N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide is a compound of interest due to its unique molecular structure characterized by the presence of fluorine atoms, which significantly impact its chemical behavior and properties. The inclusion of both fluorophenyl and trifluoromethyl groups suggests potential for diverse chemical reactivity and physical characteristics, making it a subject of study across various chemical research areas.

Synthesis Analysis

The synthesis of compounds similar to N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide often involves direct fluorination techniques or the condensation of corresponding acids and amines. For instance, fluorinated heterocycles have been synthesized via rhodium(III)-catalyzed C-H activation, showcasing the diverse synthetic routes enabled by fluorine's unique reactivity (Wu et al., 2017).

Molecular Structure Analysis

The molecular structure of fluorinated benzamides has been extensively analyzed, with studies revealing the influence of fluorine atoms on molecular conformation. For example, the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, including 3-fluoro derivatives, have been reported, highlighting the dihedral angles between the benzene rings and illustrating the impact of fluorination on molecular geometry (Suchetan et al., 2016).

Chemical Reactions and Properties

Fluorinated compounds exhibit unique chemical reactivity, partly due to the electronegativity and small size of the fluorine atom. This reactivity includes the ability to undergo various nucleophilic and electrophilic substitutions, as demonstrated in the synthesis of fluorinated heterocycles and the exploration of nucleophilic vinylic substitution reactions (Meiresonne et al., 2015).

Physical Properties Analysis

The physical properties of N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide, such as solubility, melting point, and crystal structure, can be significantly influenced by the fluorine atoms. Fluorinated compounds generally exhibit high thermal stability and low moisture absorption, attributable to the strong C-F bond. Studies on similar fluorinated polyimides have shown excellent thermal stability and low dielectric constants, indicative of the potential physical properties of N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide (Xie et al., 2001).

Applications De Recherche Scientifique

1. Hydrogen Bonding and Molecular Interactions

N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide demonstrates interesting properties in hydrogen bonding and molecular interactions. Studies have shown the occurrence of short hydrogen bonds with organic fluorine in this compound, providing insights into its structural characteristics. The strength of these bonds is significant, as they constitute about 30-40% of the strength of a strong traditional hydrogen bond in amides. This aspect of N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide has implications in the field of crystal engineering and molecular design (Panini & Chopra, 2014).

2. Antimicrobial Properties

Research has also explored the antimicrobial properties of derivatives of N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide. Thiourea derivatives of similar compounds have shown significant anti-pathogenic activity, particularly against bacteria known for biofilm formation like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide derivatives in developing new antimicrobial agents (Limban, Marutescu & Chifiriuc, 2011).

3. Crystallography and Polymorphism

The compound has been studied for its crystallography and polymorphism, showing that it can exhibit dimorphic behavior. This is analyzed in terms of morphology and crystal structure, highlighting the substance's potential for various applications in materials science. The different forms of the compound, such as needles and thin plates, crystallize in different space groups, influenced by hydrogen bonds and weak intermolecular interactions (Chopra & Row, 2005).

4. Synthesis and Spectroscopic Properties

The synthesis and spectroscopic properties of N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide have been the subject of various studies. These studies provide insights into the methods of synthesis and the resulting molecular and structural characteristics, contributing to our understanding of the compound's chemical behavior and potential applications in different scientific fields (Suchetan, Suresha, Naveen & Lokanath, 2016).

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F4NO/c15-11-5-7-12(8-6-11)19-13(20)9-1-3-10(4-2-9)14(16,17)18/h1-8H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNOLNNZAPZNGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-{[(2,5-dichlorophenyl)amino]carbonyl}-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate](/img/structure/B4291551.png)

![N-[1-(anilinocarbonyl)cyclohexyl]-N-(4-methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4291562.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4291570.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-4,6-diphenoxy-1,3,5-triazin-2-amine](/img/structure/B4291575.png)

![1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B4291602.png)

![2-[(1-adamantylcarbonyl)amino]-6-tert-butyl-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4291613.png)

![{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid](/img/structure/B4291617.png)

![N-[3-(hexyloxy)phenyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4291622.png)

![2-[(4-methoxyphenyl)imino]-6-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-3-methyl-1,3-thiazinan-4-one](/img/structure/B4291628.png)

![4-[6-amino-5-cyano-3-(2,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B4291650.png)